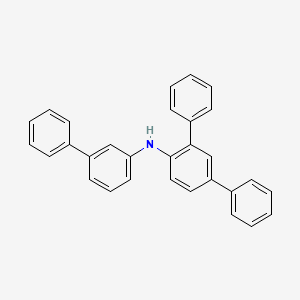
2,4-diphenyl-N-(3-phenylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-N-(3-phenylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It consists of an aniline core substituted with phenyl groups at the 2, 4, and N positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-N-(3-phenylphenyl)aniline can be achieved through several methods. One common approach involves the palladium-catalyzed amination of aryl halides with aniline derivatives . This method typically requires the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure conditions.
Another method involves the direct nucleophilic substitution of haloarenes with aniline derivatives at high temperatures . This reaction can be facilitated by the presence of a copper catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-N-(3-phenylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
2,4-Diphenyl-N-(3-phenylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-N-(3-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: An aniline derivative with two phenyl groups attached to the nitrogen atom.
N-Phenylaniline: Similar to diphenylamine but with a different substitution pattern.
Triphenylamine: Contains three phenyl groups attached to the nitrogen atom.
Uniqueness
2,4-Diphenyl-N-(3-phenylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H23N |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,4-diphenyl-N-(3-phenylphenyl)aniline |
InChI |
InChI=1S/C30H23N/c1-4-11-23(12-5-1)26-17-10-18-28(21-26)31-30-20-19-27(24-13-6-2-7-14-24)22-29(30)25-15-8-3-9-16-25/h1-22,31H |
InChI Key |
CCZLEXCRLFXSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



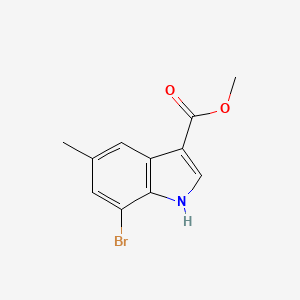
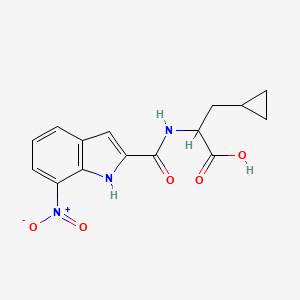
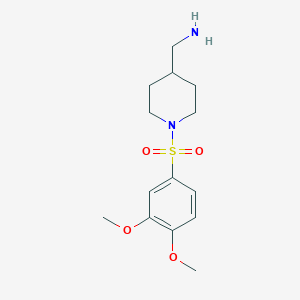

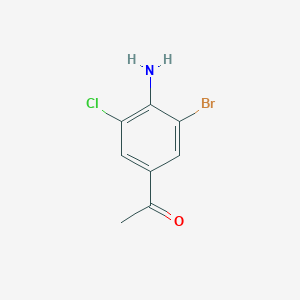
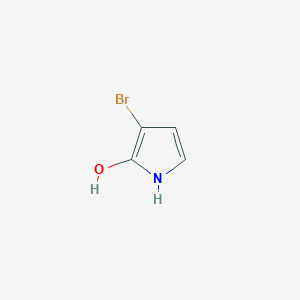
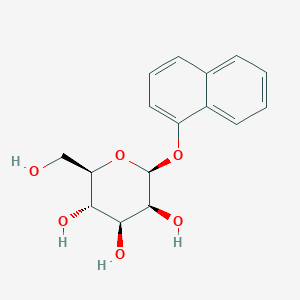
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
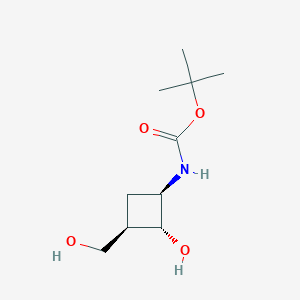
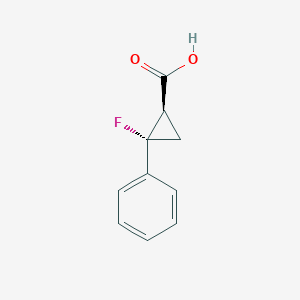
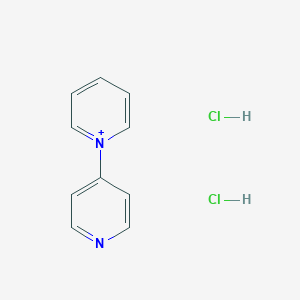

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
